5-bromo-N,N,2-trimethylpyridin-3-amine
Description
5-Bromo-N,N,2-trimethylpyridin-3-amine (CAS: 1280592-37-1) is a brominated pyridine derivative with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol. It is characterized by a pyridine ring substituted with a bromine atom at position 5, two methyl groups on the amine at position 3, and an additional methyl group at position 2 . This compound is commercially available with a purity of 97% and serves as a key intermediate in pharmaceutical synthesis, particularly in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine-based derivatives . Its structural features, including the electron-withdrawing bromine atom and steric effects from the methyl groups, influence its reactivity and applications in drug discovery and material science.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-N,N,2-trimethylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-6-8(11(2)3)4-7(9)5-10-6/h4-5H,1-3H3 |
InChI Key |
WVACMOTWMYXSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Suzuki Cross-Coupling Reactions
This compound is a precursor in palladium-catalyzed Suzuki reactions, yielding derivatives like N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) and aryl-substituted pyridines (e.g., 4b and 4f ) with moderate to good yields (41–91%) . In contrast, 5-bromo-2-methoxypyridin-3-amine () undergoes sulfonylation with 2,4-difluorobenzenesulfonyl chloride to form sulfonamide derivatives (91% yield), demonstrating versatility in functionalization .
Key Findings :
- Derivatives of this compound exhibit anti-thrombolytic activity , with compound 4b showing 41.32% clot lysis .
- Brominated tryptamines (e.g., 2d) demonstrate serotonin receptor affinity , linking bromine substitution to CNS activity .
Physicochemical Properties
- Melting Points : Brominated pyridines with nitro groups (e.g., 3i: 168–170°C) have higher melting points than methoxy-substituted analogs (e.g., 5-bromo-2-methoxypyridin-3-amine: ~90°C) due to stronger intermolecular forces .
- Solubility : Methoxy and dimethylamine groups improve aqueous solubility compared to nitro derivatives .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 5-bromo-N,N,2-trimethylpyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves bromination of pre-functionalized pyridine intermediates. For example, bromination of 2-amino-3-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (25–40°C) in polar solvents (e.g., methanol) is a common approach . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents, and controlling temperature to minimize side products like di-brominated analogs. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming substitution patterns and methyl group positions. For instance, N-methyl protons typically resonate at δ 2.8–3.2 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected M.W. ~229.09 g/mol) and isotopic patterns consistent with bromine () .
- FT-IR : Peaks near 680 cm indicate C-Br stretching, while N-H stretches (if present) appear at ~3300 cm .
Advanced Research Questions
Q. How can this compound serve as a precursor in macrocyclic or pharmacologically active compounds?
- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, in macrocyclic synthesis, it can act as a handle for cyclization via Buchwald-Hartwig amination or Ullmann coupling . In drug design, its structure is leveraged in tryptamine analogs targeting neurological receptors (e.g., serotonin receptors), where bromine enhances binding affinity and metabolic stability .
Q. How should researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?
- Methodological Answer :
- Data Validation : Cross-reference with authoritative databases like NIST Chemistry WebBook for NMR/MS benchmarks .
- Reproducibility Checks : Replicate reactions under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference, which may alter yields.
- Advanced Analytics : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm regiochemistry. Contradictions in yields may arise from impurities in starting materials; purify precursors via recrystallization before use .
Q. What strategies mitigate challenges in functionalizing the pyridine ring without demethylation or bromine displacement?
- Methodological Answer :
- Protecting Groups : Temporarily protect amine groups with Boc (-butoxycarbonyl) to prevent demethylation during harsh reactions.
- Metal Catalysis : Use palladium catalysts with bulky ligands (e.g., SPhos) to minimize undesired C-Br bond cleavage in cross-couplings .
- Low-Temperature Reactions : Perform lithiation at –78°C to maintain ring integrity while introducing substituents .
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